molecular formula C19H26BN3O3 B14071980 1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole

1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole

Cat. No.: B14071980
M. Wt: 355.2 g/mol
InChI Key: CQOWFWIYBQWCSE-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole is a complex organic compound that features a triazole ring, a tetrahydropyran group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tetrahydropyran and boronate ester groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and boronate ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride: This compound shares the tetrahydropyran group but differs in its overall structure and functional groups.

    2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid: This compound also contains a tetrahydropyran group but features a thiazole ring instead of a triazole ring.

Uniqueness

1-(tetrahydro-2H-pyran-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole is unique due to its combination of a triazole ring, tetrahydropyran group, and boronate ester. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

1-(oxan-2-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C19H26BN3O3/c1-18(2)19(3,4)26-20(25-18)15-10-8-14(9-11-15)17-21-13-23(22-17)16-7-5-6-12-24-16/h8-11,13,16H,5-7,12H2,1-4H3

InChI Key

CQOWFWIYBQWCSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(C=N3)C4CCCCO4

Origin of Product

United States

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